molecular formula C23H23NO7S B12133739 N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12133739
M. Wt: 457.5 g/mol
InChI Key: DKEWUQMSPVQPBL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the carboxamide group: This step may involve the reaction of the chromene derivative with an amine.

    Attachment of the 3,4-dimethoxybenzyl group: This can be done through a substitution reaction.

    Incorporation of the tetrahydrothiophen group: This step might involve a thiol-ene reaction or similar methodology.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-2-oxo-2H-chromene-3-carboxamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide
  • N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene

Uniqueness

The unique combination of functional groups in N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H23NO7S

Molecular Weight

457.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C23H23NO7S/c1-29-20-8-7-15(11-21(20)30-2)13-24(17-9-10-32(27,28)14-17)22(25)18-12-16-5-3-4-6-19(16)31-23(18)26/h3-8,11-12,17H,9-10,13-14H2,1-2H3

InChI Key

DKEWUQMSPVQPBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC4=CC=CC=C4OC3=O)OC

Origin of Product

United States

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